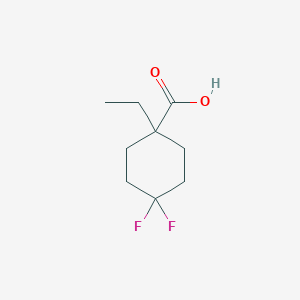

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Descripción

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid (C₉H₁₄F₂O₂) is a fluorinated cyclohexane derivative characterized by an ethyl substituent at the 1-position and two fluorine atoms at the 4,4-positions of the cyclohexane ring. Its carboxylic acid group enables diverse reactivity, making it a critical intermediate in pharmaceutical synthesis. For instance, it is employed in the production of maraviroc (UK-427,857), an antiretroviral drug, where it participates in coupling reactions with β-amino ester intermediates .

Propiedades

IUPAC Name |

1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAXHQHIEFEKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230962 | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389315-01-8 | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Use of Diethylaminosulfur Trifluoride (DAST)

One patented method for preparing 4,4-difluorocyclohexanecarboxylic acid derivatives involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. In this method:

- A precursor such as 4-carbonyl cyclohexylenedinitrilotetraacetic acid ethyl ester is reacted dropwise with DAST under nitrogen atmosphere at low temperatures (-10°C to 5°C).

- The reaction mixture is stirred at room temperature for 24 hours, producing a mixture of 4,4-difluorocyclohexyl ethyl ester and related fluorinated intermediates.

- Subsequent hydrolysis and purification steps yield the desired 4,4-difluorocyclohexanecarboxylic acid derivative with an overall yield of approximately 64% over three steps.

This method highlights the importance of temperature control and inert atmosphere to prevent side reactions and degradation.

Use of XtalFluor Reagents and Triethylamine Trihydrofluoride (TEA·3HF)

An alternative fluorination approach employs aminodifluorosulfinium salts such as XtalFluor reagents, which have demonstrated superior selectivity and yields compared to DAST:

- The fluorination of cyclohexane derivatives using XtalFluor-M in the presence of TEA·3HF in 1,2-dichloroethane (DCE) at reflux conditions yields geminal difluorides with high selectivity (up to 15:1 fluorinated product vs. alkene side products).

- This method completes within one day and avoids elimination side products common in other fluorination reagents.

- The use of XtalFluor reagents is particularly advantageous for preparing ethyl 4,4-difluorocyclohexanecarboxylate intermediates, which can be further converted to the target acid.

Hydrolysis of Esters to Carboxylic Acids

The conversion of ethyl esters to the corresponding carboxylic acids is commonly achieved by base-catalyzed hydrolysis:

- For example, ethyl 4,4-difluorocyclohexanecarboxylate is treated with lithium hydroxide monohydrate in tetrahydrofuran (THF) and water at room temperature overnight.

- The reaction mixture is then acidified to pH 4 with hydrochloric acid, and the product is extracted with ethyl acetate.

- The isolated 4,4-difluorocyclohexanecarboxylic acid is obtained in high yield (up to 97%) as a white solid.

This straightforward hydrolysis is a critical step in preparing the final acid from fluorinated ester intermediates.

Detailed Stepwise Preparation Example

Research Findings and Comparative Analysis

- The DAST method, while effective, can produce mixtures of fluorinated and alkene byproducts and requires long reaction times.

- XtalFluor reagents provide improved selectivity and yield, minimizing side reactions and reducing reaction times to within one day.

- Hydrolysis of fluorinated esters with lithium hydroxide in THF/water is a high-yielding and mild method to obtain the carboxylic acid.

- The choice of fluorinating agent and reaction conditions critically affects the purity and yield of the final acid.

Summary Table of Key Preparation Methods

| Preparation Aspect | DAST Method | XtalFluor Method | Hydrolysis of Ester |

|---|---|---|---|

| Fluorinating Agent | Diethylaminosulfur trifluoride | XtalFluor-M + TEA·3HF | N/A |

| Reaction Conditions | -10°C to RT, 24 h, inert atmosphere | Reflux in DCE, 1 day | Room temperature, THF/H2O, overnight |

| Selectivity (gem-difluoride vs. alkene) | Moderate (mixture) | High (up to 15:1) | N/A |

| Yield (fluorination step) | Moderate to good | High | N/A |

| Hydrolysis Agent | N/A | N/A | Lithium hydroxide monohydrate |

| Yield (hydrolysis step) | N/A | N/A | Up to 97% |

| Overall Yield | ~64% (3 steps) | Not specified but high | N/A |

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H14F2O2

- Molecular Weight : 192.21 g/mol

- Structure : Characterized by a cyclohexane ring with an ethyl group at the 1-position and two fluorine atoms at the 4-position, along with a carboxylic acid functional group.

Scientific Research Applications

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid has several notable applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor in synthesizing more complex organic molecules.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

- Biological Activity : Investigated for its potential interactions with biological systems. The presence of fluorine enhances stability and bioavailability.

Medicine

- Therapeutic Properties : Explored as a potential drug candidate due to its unique structure that may inhibit specific enzymes or modulate receptor activity.

Case Studies :

- Case Study 1 : Demonstrated inhibition of tumor growth in xenograft models, indicating anticancer potential.

- Case Study 2 : Identified as a precursor for synthesizing novel anti-inflammatory agents.

Industry

- Material Development : Utilized in creating new materials and chemical processes, particularly in the field of additive manufacturing and battery materials.

Mecanismo De Acción

The mechanism of action of 1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Core

4,4-Difluorocyclohexanecarboxylic Acid

- Molecular Formula : C₇H₁₀F₂O₂

- Molecular Weight : 164.15 g/mol

- Key Difference : Lacks the ethyl group, reducing steric bulk and lipophilicity.

- Applications : A simpler precursor for fluorinated building blocks .

1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₂ClF₂NO₂

- Molecular Weight : 215.63 g/mol

- Key Difference: Amino group replaces ethyl, enabling hydrogen bonding and altering solubility.

- Applications : Used in peptide mimetics and bioactive molecule synthesis .

4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid

Functional Group Modifications

Ethyl 2-(4,4-Difluorocyclohexyl)acetate

- CAS : 133261-33-3

- Key Difference : Ester group replaces carboxylic acid, enhancing hydrolytic stability.

- Applications : Prodrug development or flavor/fragrance intermediates .

1-(4,4-Difluorocyclohexyl)-4-oxocyclohexane-1-carboxylic Acid

Complex Structural Derivatives

1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic Acid

Comparative Analysis Table

Key Findings and Implications

Steric and Electronic Effects :

- The ethyl group in this compound enhances lipophilicity compared to methyl or unsubstituted analogs, improving membrane permeability in drug candidates .

- Fluorine atoms at the 4,4-positions increase metabolic stability by resisting oxidative degradation .

Synthetic Utility :

- Carboxylic acid derivatives (e.g., 4,4-difluorocyclohexanecarboxylic acid) are preferred for salt formation, while esters (e.g., ethyl 2-(4,4-difluorocyclohexyl)acetate) serve as stable intermediates .

Biological Relevance: Amino-substituted analogs (e.g., 1-amino-4,4-difluorocyclohexane-1-carboxylic acid) show promise in targeting enzymes like aldehyde dehydrogenases due to hydrogen-bonding capabilities .

Actividad Biológica

Overview

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid (CAS Number: 1389315-01-8) is an organic compound characterized by a cyclohexane ring with an ethyl group and two fluorine atoms at the 4-position, along with a carboxylic acid functional group at the 1-position. Its unique structure enhances its potential for biological activity, particularly in pharmaceutical applications.

- Molecular Formula : C9H14F2O2

- Molecular Weight : 192.21 g/mol

- Structure :

- Cyclohexane ring

- Ethyl group at the 1-position

- Two fluorine atoms at the 4-position

- Carboxylic acid functional group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms enhances the compound's stability and bioavailability, making it a promising candidate for drug development. Its mechanism may involve:

- Enzyme Interaction : Potential inhibition or activation of specific enzymes.

- Receptor Binding : Modulation of receptor activity, influencing various biochemical pathways.

In Vitro Studies

Recent studies have investigated the in vitro biological activities of this compound, focusing on its effects on cell lines and enzyme assays. Key findings include:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study demonstrated that this compound could effectively inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Case Study 2 : Research indicated that it could serve as a precursor in synthesizing novel anti-inflammatory agents.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties that may enhance its biological activity:

| Compound Name | Structure Differences | Biological Activity | Notes |

|---|---|---|---|

| 4,4-Difluorocyclohexanecarboxylic Acid | Lacks ethyl group | Lower bioactivity | Less stable |

| 1-Methyl-4,4-difluorocyclohexane-1-carboxylic Acid | Methyl instead of ethyl | Moderate bioactivity | Similar mechanism |

| 1-Ethyl-4-fluorocyclohexane-1-carboxylic Acid | One fluorine atom only | Reduced potency | Less effective |

Q & A

Q. What are the established synthetic routes for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid?

Methodological Answer: Key synthetic steps include:

Cyclohexane Ring Formation : Start with ethyl-substituted cyclohexane precursors. Ethyl groups are introduced via alkylation or Grignard reactions.

Fluorination : Use diethylaminosulfur trifluoride (DAST) or XtalFluor® reagents for selective difluorination at the 4,4-positions. Reaction conditions (e.g., temperature, solvent polarity) critically influence fluorination efficiency .

Carboxylation : Convert the ethyl-substituted intermediate to the carboxylic acid via oxidation (e.g., KMnO4 under acidic conditions) or carboxylation with CO2 under high pressure.

Table 1 : Representative Fluorination Yields

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DAST | DCM | 0–25 | 65–78 | |

| XtalFluor-E® | THF | 40 | 82 |

Q. How is the compound characterized spectroscopically?

Methodological Answer:

Q. What are its primary applications in medicinal chemistry?

Methodological Answer: The compound serves as:

- Bioisostere : Replaces polar groups (e.g., -OH) with fluorine to enhance metabolic stability and membrane permeability .

- Intermediate : Used in synthesizing fluorinated macrolide antibiotics, leveraging fluorine’s electronegativity to modulate target binding .

Advanced Research Questions

Q. How do computational methods resolve conformational flexibility in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict chair vs. boat conformations. Fluorine atoms stabilize equatorial positions due to hyperconjugation .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study ring puckering dynamics. Fluorine substituents reduce flexibility, favoring rigid conformations .

Table 2 : Calculated Energy Differences (Chair vs. Boat)

| Solvent | ΔE (kcal/mol) | Reference |

|---|---|---|

| Gas Phase | 1.2 | |

| Water | 0.8 |

Q. How can stereochemical contradictions in fluorination be addressed?

Methodological Answer: Discrepancies in fluorination outcomes arise from:

Q. What strategies mitigate conflicting bioactivity data in cell-based assays?

Methodological Answer:

Q. How does fluorination impact physicochemical properties?

Methodological Answer:

- LogP : Fluorine increases hydrophobicity (LogP ~1.8) compared to non-fluorinated analogs (LogP ~0.5) .

- pKa : The carboxylic acid pKa decreases to ~2.5 due to electron-withdrawing fluorine effects, enhancing solubility at physiological pH .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.